molecular formula C23H24N6O3 B11013980 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11013980
M. Wt: 432.5 g/mol
InChI Key: YYISCUQZSXFNIT-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features a quinazolinone and benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives and amides through the Niementowski reaction . The benzotriazinone moiety can be introduced via a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Due to its structural features, the compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: The compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone and benzotriazinone derivatives, such as:

Uniqueness

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its specific combination of quinazolinone and benzotriazinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C23H24N6O3/c1-15(2)13-28-14-24-19-10-9-16(12-18(19)22(28)31)25-21(30)8-5-11-29-23(32)17-6-3-4-7-20(17)26-27-29/h3-4,6-7,9-10,12,14-15H,5,8,11,13H2,1-2H3,(H,25,30)

InChI Key

YYISCUQZSXFNIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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